molecular formula C18H21FN4O3S B2589302 1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea CAS No. 2034593-98-9

1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea

Cat. No.: B2589302
CAS No.: 2034593-98-9
M. Wt: 392.45
InChI Key: JGLKJJLQKAJLSE-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H21FN4O3S and its molecular weight is 392.45. The purity is usually 95%.
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Biological Activity

The compound 1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea , with the CAS number 2034593-98-9 , is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C18H21FN4O3SC_{18}H_{21}FN_{4}O_{3}S, with a molecular weight of 392.4 g/mol . The structure features a urea linkage and a thiadiazole moiety, contributing to its biological properties.

PropertyValue
Molecular FormulaC18H21FN4O3S
Molecular Weight392.4 g/mol
CAS Number2034593-98-9

The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Notably, it has been identified as an agonist of the thrombopoietin (TPO) receptor , which plays a crucial role in platelet production. This mechanism suggests potential applications in treating conditions like thrombocytopenia, where platelet levels are abnormally low .

Therapeutic Applications

  • Platelet Production : The agonistic activity on the TPO receptor enhances platelet production, making it a candidate for therapies aimed at increasing platelet counts in patients undergoing chemotherapy or those with bone marrow disorders.
  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures may have antitumor effects, although specific data on this compound's efficacy in cancer treatment remains limited.

Study on Thrombopoiesis

A study published in recent literature examined the effects of TPO receptor agonists on thrombopoiesis. The findings indicated that compounds similar to the one significantly increased platelet production in preclinical models. The study highlighted the importance of structural features in enhancing receptor affinity and activity .

Antifungal Activity

Research has also explored the antifungal potential of thiadiazole derivatives. Although specific data on this compound's antifungal properties are sparse, related compounds have demonstrated significant activity against various fungal strains. This suggests a potential avenue for further investigation into the antifungal efficacy of the target compound .

In Vitro Studies

In vitro assays have shown that derivatives of thiadiazole exhibit promising biological activity against several pathogens. These studies typically assess the minimum inhibitory concentration (MIC) required to inhibit microbial growth, providing insights into the compound's potential as an antimicrobial agent.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-12-4-6-15(10-13(12)2)21-18(24)20-8-9-23-17-11-14(19)5-7-16(17)22(3)27(23,25)26/h4-7,10-11H,8-9H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLKJJLQKAJLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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